molecular formula C13H16N2 B8640071 3-(Azetidin-3-ylmethyl)-5-methyl-1H-indole

3-(Azetidin-3-ylmethyl)-5-methyl-1H-indole

Cat. No. B8640071
M. Wt: 200.28 g/mol
InChI Key: OEGCALBDCZBQTG-UHFFFAOYSA-N
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Patent
US07419986B2

Procedure details

A mixture of 3-(1-benzhydryl-azetidin-3-ylmethyl)-1H-indole-5-carbonitrile (8) (0.56 g, 1.5 mmol), palladium on carbon (10%, 0.1 g) and ammonium formate (0.37 g, 5.9 mmol) in ethanol (20 ml) was refluxed for 2 hours. The mixture was filtered through celite and the solvent removed under vacuum. Diphenylmethane was removed by triturating the residue with ether, methylene chloride and decanting. The remaining product was dried under vacuum. The crude material was directly used in next step. MS ES m/e 200 (M+H)+.
Name
3-(1-benzhydryl-azetidin-3-ylmethyl)-1H-indole-5-carbonitrile
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:14]1[CH2:17][CH:16]([CH2:18][C:19]2[C:27]3[C:22](=[CH:23][CH:24]=[C:25]([C:28]#N)[CH:26]=3)[NH:21][CH:20]=2)[CH2:15]1)(C1C=CC=CC=1)C1C=CC=CC=1.C([O-])=O.[NH4+]>[Pd].C(O)C>[NH:14]1[CH2:17][CH:16]([CH2:18][C:19]2[C:27]3[C:22](=[CH:23][CH:24]=[C:25]([CH3:28])[CH:26]=3)[NH:21][CH:20]=2)[CH2:15]1 |f:1.2|

Inputs

Step One
Name
3-(1-benzhydryl-azetidin-3-ylmethyl)-1H-indole-5-carbonitrile
Quantity
0.56 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)CC1=CNC2=CC=C(C=C12)C#N
Name
Quantity
0.37 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
Diphenylmethane was removed
CUSTOM
Type
CUSTOM
Details
by triturating the residue with ether, methylene chloride
CUSTOM
Type
CUSTOM
Details
decanting
CUSTOM
Type
CUSTOM
Details
The remaining product was dried under vacuum

Outcomes

Product
Name
Type
Smiles
N1CC(C1)CC1=CNC2=CC=C(C=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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